molecular formula C9H10O3P- B14504355 2-Methylphenyl ethenylphosphonate CAS No. 62955-90-2

2-Methylphenyl ethenylphosphonate

Cat. No.: B14504355
CAS No.: 62955-90-2
M. Wt: 197.15 g/mol
InChI Key: QEFFLYQVYDSREE-UHFFFAOYSA-M
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Description

2-Methylphenyl ethenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylphenyl and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl ethenylphosphonate typically involves the reaction of 2-methylphenol with ethenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methylphenol+Ethenylphosphonic dichloride2-Methylphenyl ethenylphosphonate+HCl\text{2-Methylphenol} + \text{Ethenylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylphenol+Ethenylphosphonic dichloride→2-Methylphenyl ethenylphosphonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl ethenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

2-Methylphenyl ethenylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl ethenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the ethenyl group can participate in various organic reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar in structure but lacks the ethenyl group.

    2-Methylphenylphosphonic acid: Similar but without the ethenyl group.

    Ethenylphosphonic acid: Lacks the 2-methylphenyl group.

Uniqueness

2-Methylphenyl ethenylphosphonate is unique due to the presence of both the 2-methylphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

62955-90-2

Molecular Formula

C9H10O3P-

Molecular Weight

197.15 g/mol

IUPAC Name

ethenyl-(2-methylphenoxy)phosphinate

InChI

InChI=1S/C9H11O3P/c1-3-13(10,11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,10,11)/p-1

InChI Key

QEFFLYQVYDSREE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1OP(=O)(C=C)[O-]

Origin of Product

United States

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